molecular formula C11H18O4 B11949499 Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate CAS No. 61570-24-9

Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate

Cat. No.: B11949499
CAS No.: 61570-24-9
M. Wt: 214.26 g/mol
InChI Key: AJHWQYHJELJXSY-UHFFFAOYSA-N
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Description

Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . This reaction is catalyzed by either Brönsted or Lewis acids, which facilitate the formation of the dioxolane ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor with a catalyst, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The dioxolane ring can participate in substitution reactions, where one of the oxygen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

    Industry: The compound is used in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate exerts its effects involves the interaction of its functional groups with molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis . Additionally, the ester group can participate in hydrolysis reactions, releasing the corresponding alcohol and acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate is unique due to its combination of a dioxolane ring with ester and methylene groups, offering a versatile platform for various chemical transformations and applications.

Properties

CAS No.

61570-24-9

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylidenepentanoate

InChI

InChI=1S/C11H18O4/c1-9(10(12)13-3)5-4-6-11(2)14-7-8-15-11/h1,4-8H2,2-3H3

InChI Key

AJHWQYHJELJXSY-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCCC(=C)C(=O)OC

Origin of Product

United States

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